4-Benzoylphenyl piperidine-1-sulfonate
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Overview
Description
4-Benzoylphenyl piperidine-1-sulfonate is a chemical compound with the molecular formula C18H19NO4S and a molecular weight of 345.41 g/mol . This compound is known for its unique structure, which includes a benzoyl group attached to a phenyl ring, which is further connected to a piperidine sulfonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylphenyl piperidine-1-sulfonate typically involves the reaction of 4-benzoylphenol with piperidine sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylphenyl piperidine-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzoyl and piperidine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce various piperidine derivatives .
Scientific Research Applications
4-Benzoylphenyl piperidine-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzoylphenyl piperidine-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylphenol: A precursor in the synthesis of 4-Benzoylphenyl piperidine-1-sulfonate.
Piperidine sulfonic acid: Another precursor used in the synthesis.
Benzoyl derivatives: Compounds with similar benzoyl groups but different functional groups attached.
Uniqueness
This compound is unique due to its combination of benzoyl, phenyl, and piperidine sulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Biological Activity
4-Benzoylphenyl piperidine-1-sulfonate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a sulfonate group attached to a piperidine ring and a benzoylphenyl moiety. The structural formula can be represented as follows:
This compound is characterized by its unique functional groups, which contribute to its biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, affecting bacterial growth.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits varying degrees of antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Properties
Research has also explored the anticancer properties of this compound. In a study involving various cancer cell lines, this compound showed significant cytotoxic effects. The IC50 values for different cell lines are presented in Table 2.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
A549 | 20 |
The compound's ability to induce apoptosis in cancer cells suggests it may serve as a lead compound for further development in cancer therapy.
Study on Antimicrobial Effects
In a controlled study, researchers evaluated the antimicrobial effects of this compound on infected wounds in animal models. The treatment group showed a significant reduction in bacterial load compared to the control group, demonstrating its potential therapeutic application in wound care.
Evaluation of Anticancer Activity
A preclinical trial assessed the efficacy of this compound in combination with standard chemotherapy agents. The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting possible synergistic effects that warrant further investigation.
Properties
IUPAC Name |
(4-benzoylphenyl) piperidine-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)23-24(21,22)19-13-5-2-6-14-19/h1,3-4,7-12H,2,5-6,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQXKQYCBEMMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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